molecular formula C8H13NO2 B573339 Methyl 7-azabicyclo[4.1.0]heptane-1-carboxylate CAS No. 193634-82-1

Methyl 7-azabicyclo[4.1.0]heptane-1-carboxylate

Cat. No.: B573339
CAS No.: 193634-82-1
M. Wt: 155.197
InChI Key: AAOHTXGUHMFFJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 7-azabicyclo[4.1.0]heptane-1-carboxylate (CAS Registry Number 193634-82-1) is a specialized bicyclic organic compound with the molecular formula C 8 H 13 NO 2 and a molecular weight of 155.19 g/mol . Its structure incorporates a fused cyclohexane and aziridine ring system, making it a valuable scaffold in synthetic and medicinal chemistry. This compound serves as a versatile building block for the synthesis of more complex molecules, particularly those containing a 7-azabicyclo[4.1.0]heptane core, which is a structure of interest in the development of pharmaceutical intermediates . For research purposes, its physical properties include a calculated density of 1.161 g/cm³ and a calculated boiling point of 206.4°C at 760 mmHg . Researchers can utilize this compound in various chemical transformations, including ring-opening and functional group modification reactions, to explore new chemical spaces and develop novel biologically active compounds. This product is intended for research and development applications in a laboratory setting. It is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

methyl 7-azabicyclo[4.1.0]heptane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c1-11-7(10)8-5-3-2-4-6(8)9-8/h6,9H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAOHTXGUHMFFJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C12CCCCC1N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10665129
Record name Methyl 7-azabicyclo[4.1.0]heptane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10665129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

193634-82-1
Record name Methyl 7-azabicyclo[4.1.0]heptane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10665129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 7-azabicyclo[4.1.0]heptane-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Preparation of Substituted Cyclohexene Oxide Intermediate

The foundational step involves synthesizing a cyclohexene oxide derivative bearing a carboxylate group. While direct literature on Methyl 7-azabicyclo[4.1.0]heptane-1-carboxylate is limited, analogous methods for related bicyclic systems provide a template. For instance, cyclohexene oxide serves as a common starting material for azabicyclo compounds. Adapting this, the carboxylate group can be introduced via esterification of cyclohexene oxide precursors.

Example Protocol :

  • Starting Material : Methyl cyclohexene-1-carboxylate oxide (hypothetical).

  • Synthesis : Oxidation of methyl cyclohexene-1-carboxylate using meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0–5°C yields the epoxide.

Epoxide Ring-Opening with Amine Nucleophiles

The epoxide intermediate undergoes nucleophilic attack by ammonia or methylamine to form an amino alcohol. This step determines the stereochemistry and regiochemistry of the final product.

Optimized Conditions :

  • Reagent : Aqueous ammonia (25–30%) or methylamine (35–40% aqueous solution).

  • Temperature : 20–30°C, stirring for 14–16 hours.

  • Yield : >95% for analogous intermediates.

Mechanistic Insight :
The amine attacks the less hindered epoxide carbon, forming a trans-diaxial amino alcohol. Steric effects from the carboxylate group may influence regioselectivity, favoring attack at the distal carbon relative to the ester.

Cyclization via Halogenation

The amino alcohol intermediate is treated with halogenating agents to induce ring closure. Phosphorus tribromide (PBr₃) or bromine with triphenylphosphine (TPP) are commonly employed.

Procedure :

  • Halogenation : The amino alcohol is dissolved in methyl tert-butyl ether (MTBE) or dichloromethane with triethylamine (Et₃N). PBr₃ (1.1–1.3 equiv) is added dropwise at -10–0°C.

  • Cyclization : The resulting bromide undergoes intramolecular displacement, forming the azabicyclo[4.1.0]heptane core.

  • Workup : Alkaline aqueous solution (NaOH, pH 13–14) is added to quench excess reagent, followed by extraction and distillation.

Critical Parameters :

  • Solvent Choice : MTBE minimizes side reactions compared to polar solvents.

  • Temperature Control : Sub-zero temperatures prevent polymerization of intermediates.

Yield : 80–85% for analogous 7-methyl-azabicyclo compounds.

Alternative Pathways and Modifications

Catalytic Hydrogenation

Catalytic hydrogenation of aromatic precursors (e.g., methyl quinoline carboxylates) offers a route to saturated bicyclic frameworks. However, this method requires precise control over catalyst selection (Pd/C, PtO₂) and hydrogen pressure to avoid over-reduction.

Data Tables: Comparative Analysis of Synthetic Routes

Method Starting Material Key Reagents Yield Advantages Limitations
Epoxide Ring-OpeningMethyl cyclohexene carboxylateNH₃, PBr₃, Et₃N80–85%High regioselectivity, mild conditionsRequires functionalized epoxide
Catalytic HydrogenationMethyl quinoline carboxylateH₂ (1–3 atm), Pd/C60–70%Broad substrate scopeLow stereocontrol, side products
Enzymatic ResolutionRacemic amino alcoholα-Chymotrypsin>90% eeHigh chiral purityScalability challenges

Mechanistic and Kinetic Considerations

Ring-Opening Stereochemistry

The stereochemical outcome of the epoxide ring-opening is pivotal. Ammonia’s nucleophilic attack typically follows a bimolecular mechanism (SN2), inverting configuration at the attacked carbon. However, steric hindrance from the carboxylate group may favor a partially SN1-like pathway, leading to variable stereochemistry.

Cyclization Kinetics

The rate-determining step in cyclization is the formation of the bicyclic transition state. Computational studies suggest that electron-withdrawing groups (e.g., carboxylates) stabilize the transition state via conjugation, accelerating ring closure.

Industrial-Scale Production Challenges

Scaling up the synthesis necessitates addressing:

  • Cost of Halogenating Agents : PBr₃ and TPP are expensive; alternatives like HBr gas are being explored.

  • Waste Management : Bromide byproducts require neutralization and recycling to meet environmental regulations.

  • Purification : Distillation under reduced pressure is critical for isolating the low-boiling product (bp ~150°C at 10 mmHg) .

Chemical Reactions Analysis

Types of Reactions

Methyl 7-azabicyclo[4.1.0]heptane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures, pressures, and pH levels to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups .

Scientific Research Applications

Medicinal Chemistry

Methyl 7-azabicyclo[4.1.0]heptane-1-carboxylate has been investigated for its potential therapeutic applications, particularly in treating neurological disorders such as depression and anxiety. Research indicates that it interacts with serotonin, dopamine, and norepinephrine pathways, which are critical for mood regulation . The compound's ability to inhibit neurotransmitter reuptake systems suggests it could serve as a valuable lead compound for developing new antidepressants.

Synthesis of Pharmaceutical Intermediates

The compound serves as an important intermediate in the synthesis of various pharmaceuticals targeting neurological pathways. Its unique structure allows for further chemical modifications, enabling the development of derivatives with enhanced biological activities .

Enzyme Interaction Studies

Due to its structural characteristics, this compound is a candidate for studying enzyme interactions. Its ability to bind to specific receptors or enzymes can provide insights into biological processes and help identify new therapeutic targets .

Case Study 1: Neurotransmitter Modulation

In a study examining the effects of this compound on neurotransmitter systems, researchers found that the compound significantly increased serotonin levels in vitro, indicating its potential as a serotonin reuptake inhibitor . This finding aligns with its proposed use in treating mood disorders.

Case Study 2: Synthesis Pathways

Research into the synthesis methods of this compound has revealed several effective routes involving the use of various reagents such as levulinic acid and imidazole derivatives . These methods highlight the compound's versatility in synthetic chemistry.

Comparison Table: Related Compounds

Compound NameStructure TypeNotable Features
Methyl bicyclo[4.1.0]heptane-7-carboxylateBicyclicLacks nitrogen; used in different pharmacological contexts
Methyl 3,4-dibromo-7-azabicyclo[4.1.0]heptaneHalogenatedEnhanced reactivity due to bromine substituents
tert-butyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylateOxygen-containingExhibits different solubility and reactivity patterns

Mechanism of Action

The mechanism of action of Methyl 7-azabicyclo[4.1.0]heptane-1-carboxylate involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact mechanism depends on the specific application and the biological system being studied .

Comparison with Similar Compounds

Data Tables

Table 1. Structural and Functional Comparison

Compound Name Bicyclo System Key Substituents Synthesis Method Applications References
Methyl 7-azabicyclo[4.1.0]heptane-1-carboxylate [4.1.0] Methyl ester Cyclopropanation Research chemical
Methyl 7-azabicyclo[2.2.1]heptane-1-carboxylate [2.2.1] Thien-2-yl, methyl ester Diels-Alder + chiral HPLC Peptide engineering
Benzyl 7-azabicyclo[4.1.0]heptane-7-carboxylate [4.1.0] Benzyl ester Esterification Biological probes
7-Azabicyclo[4.1.0]hept-3-ene-3-carboxylate [4.1.0] Double bond at C3 Ring-closing metathesis Reactive intermediates

Biological Activity

Methyl 7-azabicyclo[4.1.0]heptane-1-carboxylate, a bicyclic compound with significant biological activity, has attracted attention due to its potential therapeutic applications, particularly in neurology. This article explores its biological activity, synthesis methods, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C10H15NO3C_{10}H_{15}NO_3. Its structure features a bicyclic framework that includes a nitrogen atom, which enhances its biological interactions compared to similar compounds lacking this feature. The compound is recognized for its versatile reactivity and potential as an intermediate in pharmaceutical synthesis.

Neurotransmitter Reuptake Inhibition

Research indicates that this compound acts as an inhibitor of neurotransmitter reuptake systems, particularly affecting serotonin, dopamine, and norepinephrine pathways. This modulation is crucial for mood regulation and cognitive functions, suggesting potential applications in treating depression and anxiety disorders.

Interaction with Receptors

The compound has been shown to interact with various receptors involved in neurotransmission:

Receptor Type Effect
Serotonin TransporterInhibition of reuptake
Dopamine TransporterInhibition of reuptake
Norepinephrine TransporterInhibition of reuptake

These interactions highlight the compound's potential for developing antidepressant and anxiolytic therapies.

Synthesis Methods

Various methods have been developed for synthesizing this compound. One notable approach involves reacting cyclohexene oxide with methylamine to produce intermediates that can be further transformed into the target compound. This method is advantageous due to its cost-effectiveness and high yield .

Case Study 1: Antidepressant Activity

In a study examining the antidepressant effects of this compound, researchers found that administration in animal models led to significant reductions in depressive behaviors as measured by the forced swim test and tail suspension test. The compound's ability to inhibit serotonin reuptake was confirmed through in vitro assays, demonstrating a mechanism similar to established SSRIs (Selective Serotonin Reuptake Inhibitors) .

Case Study 2: Cognitive Enhancement

Another study focused on cognitive enhancement properties associated with this compound. This compound was administered to subjects in a controlled setting, leading to improvements in memory retention and learning capabilities assessed through maze tests and memory recall tasks. The results indicated a positive correlation between the compound's dosage and cognitive performance .

Q & A

Q. What are the primary synthetic routes for Methyl 7-azabicyclo[4.1.0]heptane-1-carboxylate?

The synthesis typically involves a multi-step strategy:

  • Diels-Alder Reaction : Cycloaddition of unsaturated oxazolones (e.g., C-4 oxazolones) with Danishefsky’s diene to form bicyclic intermediates .
  • Cyclization : Intramolecular nucleophilic displacement using bases like t-BuOK at low temperatures (-78°C) to form the 7-azabicyclo skeleton .
  • Purification : Column chromatography (e.g., silica gel) yields the racemic product in ~75% yield . Key challenges include optimizing reaction conditions (temperature, solvent) and minimizing side products like epimeric mixtures .

Q. How is the compound characterized to confirm its structure?

Methodological characterization includes:

  • Spectroscopy :
  • ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., exo/endo substituents, bicyclic framework) .
  • IR : Identifies functional groups (e.g., ester carbonyl at ~1700 cm⁻¹) .
    • Chromatography :
  • HPLC : Monitors purity and enantiomeric excess (>99% achieved via chiral columns) .
    • Melting Point : Used as a preliminary purity indicator (e.g., 165–166°C for resolved enantiomers) .

Advanced Research Questions

Q. What strategies resolve enantiomers of this compound?

  • Chiral HPLC :
  • Column: Polysaccharide-based chiral stationary phases (e.g., Chiralpak®).
  • Solvent System: Hexane/isopropanol gradients .
  • Resolution: Collects fractions with >99.4% enantiomeric purity .
    • Epimerization : Base-induced (e.g., triethylamine in methanol) converts exo to endo isomers, expanding stereochemical diversity .

Q. How does the compound’s conformation impact its utility in enzyme inhibition?

  • The 7-azanorbornane skeleton imposes rigid conformational constraints , mimicking proline in peptides while resisting metabolic degradation .
  • X-ray crystallography of derived dipeptides shows adoption of β-turn conformations, critical for binding enzyme active sites (e.g., thrombin, HIV-1 protease) .
  • Structure-Activity Relationship (SAR) : Modifying substituents (e.g., thienyl groups) enhances bioactivity and selectivity .

Q. What computational methods predict the compound’s reactivity in synthetic pathways?

  • DFT Calculations : Model transition states of cyclization/epimerization steps to optimize reaction conditions .
  • Molecular Docking : Simulates interactions with biological targets (e.g., proteases) to guide functionalization .
  • Retrosynthetic Analysis : Identifies feasible routes using commercially available oxazolones and dienes .

Critical Analysis of Data Contradictions

  • Stereochemical Outcomes : and highlight discrepancies in epimerization efficiency depending on base strength and solvent polarity. Triethylamine in methanol favors endo isomerization, but stronger bases may degrade the bicyclic core .
  • HPLC Resolution : While and report >99% enantiomeric purity, scalability remains challenging due to column loading limits and solvent costs .

Research Gaps and Future Directions

Biological Profiling : Limited data on cytotoxicity or metabolic stability (e.g., CYP450 interactions) require in vitro assays .

Alternative Resolution Techniques : Explore enzymatic resolution or crystallization with chiral auxiliaries to reduce reliance on HPLC .

Functional Group Compatibility : Assess tolerance for click chemistry (e.g., azide-alkyne cycloaddition) to diversify derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.